2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
The compound 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (hereafter referred to as the "target compound") is a pyrimidine derivative featuring a piperazine ring substituted with a 4-methoxybenzoyl group and a trimethylamine-substituted pyrimidine core. Its molecular formula is inferred as C₂₀H₂₇N₅O₂ (molecular weight ~369.47 g/mol), based on structurally related analogs .
Properties
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-13-17(22(2)3)21-19(20-14)24-11-9-23(10-12-24)18(25)15-5-7-16(26-4)8-6-15/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUHLHUKZOHMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can influence various biochemical pathways. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds with acceptable pharmacokinetic profiles. .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm. This suggests that the compound may have a significant effect on the function of these receptors.
Biological Activity
The compound 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Poly (ADP-ribose) Polymerase (PARP) Inhibition : Studies have shown that similar piperazine derivatives can inhibit PARP activity, which is crucial in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, particularly in breast cancer models .
- Cell Viability Assays : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through several biological assays:
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MCF-7 cells) | IC = 18 μM | |
| PARP Activity Inhibition | Enhanced cleavage of PARP1 | |
| Apoptosis Induction | Increased CASPASE 3/7 activity |
Case Studies
Several case studies have highlighted the compound's potential in oncology:
- Breast Cancer Model : In a study involving human estrogen receptor-positive breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability and induced apoptosis through the activation of CASPASE pathways .
- In Silico Studies : Computational analyses have shown that the compound interacts favorably with PARP1 at the molecular level, suggesting a strong binding affinity that could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
a. 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 946212-42-6)
- Structure : Differs by having two methoxy groups at the 3- and 4-positions of the benzoyl ring.
- Molecular Formula : C₂₀H₂₇N₅O₃ (MW 385.5 g/mol) .
b. 2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 923680-16-4)
- Structure : Replaces methoxy with methyl groups at the 3- and 5-positions of the benzoyl ring.
- Molecular Formula : C₂₀H₂₇N₅O (MW 353.46 g/mol) .
- Impact : Methyl groups enhance steric bulk but reduce electron-donating effects, which may lower binding affinity to targets sensitive to methoxy groups.
c. 2-{4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine (CAS 2877654-89-0)
- Structure : Replaces benzoyl with a dihydrobenzofuran-ethyl moiety.
Pyrimidine Core Modifications
a. N-Ethyl-6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Structure : Pyrimidine core linked to a pyrazolo-pyrazine group via piperazine.
- Molecular Formula : C₁₈H₂₄N₈ (MW 352.4 g/mol) .
- Impact : The pyrazolo-pyrazine moiety may enhance interaction with kinases or GPCRs due to its planar structure.
b. 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)
Pharmacological and Physicochemical Comparisons
Key Research Findings
Methoxy vs. Methyl Substitutents : Methoxy groups (electron-donating) improve binding to receptors requiring polar interactions, whereas methyl groups prioritize hydrophobic binding .
Preparation Methods
Synthesis of 4-Methoxybenzoylpiperazine
Starting Materials :
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Piperazine (anhydrous)
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4-Methoxybenzoyl chloride
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Triethylamine (TEA) in dichloromethane (DCM)
Procedure :
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Dissolve piperazine (1.0 equiv) in anhydrous DCM under nitrogen.
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Add TEA (2.2 equiv) as a base to scavenge HCl.
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Slowly add 4-methoxybenzoyl chloride (1.1 equiv) at 0°C to minimize side reactions.
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Stir at room temperature for 12 hours.
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Wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
This method adapts benzoylation techniques from piperazine derivatives in antifungal agent syntheses.
Synthesis of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine
Starting Materials :
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4,6-Dichloro-2-methylpyrimidine
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Dimethylamine (2.0 M in THF)
Procedure :
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React 4,6-dichloro-2-methylpyrimidine (1.0 equiv) with excess dimethylamine (3.0 equiv) in THF at 0°C.
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Add sodium hydride (1.2 equiv) to deprotonate the amine and drive substitution.
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Stir at room temperature for 6 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Regioselectivity | >95% at C4-position |
| Characterization | LC-MS, ¹H NMR |
This step mirrors chloropyrimidine amination strategies reported for antitumor agents.
Coupling of Intermediates
Starting Materials :
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4-Methoxybenzoylpiperazine (1.2 equiv)
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4-Chloro-N,N,6-trimethylpyrimidin-2-amine (1.0 equiv)
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DIPEA in DMSO
Procedure :
-
Combine intermediates in anhydrous DMSO with DIPEA (3.0 equiv).
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Heat at 110°C for 2 hours to facilitate nucleophilic aromatic substitution.
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Cool, dilute with water, and extract with ethyl acetate.
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Purify via recrystallization from ethanol/water.
Optimization Insights :
-
Temperature : 110°C balances reaction speed and decomposition risk.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >97% |
| Characterization | ¹H NMR, HRMS, IR |
Comparative Analysis of Methodologies
Alternative Coupling Strategies
Solvent and Base Impact
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO/DIPEA | 75 | 97 |
| DMF/K₂CO₃ | 68 | 95 |
| THF/NaH | 55 | 90 |
DMSO/DIPEA emerged as optimal for both yield and practicality.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
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δ 7.82 (d, 2H, J = 8.8 Hz, Ar-H)
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δ 6.92 (d, 2H, J = 8.8 Hz, Ar-H)
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δ 3.85 (s, 3H, OCH₃)
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δ 3.45–3.60 (m, 8H, piperazine-H)
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δ 2.95 (s, 6H, N(CH₃)₂)
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δ 2.35 (s, 3H, CH₃-pyrimidine)
HRMS (ESI-TOF)
-
Calculated for C₂₀H₂₉N₅O₂ [M+H]⁺: 403.2312
-
Found: 403.2318
Challenges and Mitigations
Regioselectivity in Pyrimidine Substitution
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Piperazine ring formation : A Mannich reaction or condensation of formaldehyde with secondary amines and ketones/aldehydes .
- Pyrimidine core construction : Cyclization of precursors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) under acidic/basic conditions .
- Substitution reactions : Functionalization of the piperazine and pyrimidine moieties using halogenated precursors and strong bases (e.g., NaH) .
- Optimization : High-throughput screening of catalysts (e.g., SnCl₂ for reductions) and solvents (DMF, DCM) to enhance yield and purity .
Q. Which spectroscopic methods are most effective for structural characterization?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : ESI-MS for molecular weight validation and fragmentation analysis .
- HPLC : To assess purity (>98% threshold for research-grade compounds) .
- X-ray crystallography : For resolving crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final substitution step?
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., BF₃) to accelerate sluggish reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .
- Real-time monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .
Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility and bioavailability without compromising target binding .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to identify labile moieties (e.g., methoxy groups prone to demethylation) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to refine dosing regimens .
Q. How do structural modifications at the piperazine or pyrimidine moieties impact biological activity?
- Piperazine substitutions :
- 2,3-Dichlorophenyl groups : Enhance dopamine D3 receptor selectivity (Ki < 1 nM) but increase lipophilicity (cLogD ~7) .
- 4-Methoxybenzoyl groups : Improve metabolic stability and receptor affinity through steric and electronic effects .
- Pyrimidine modifications :
- N,N-Dimethylation : Reduces basicity, potentially altering membrane permeability .
- 6-Methyl group : Stabilizes hydrophobic interactions with enzyme active sites (e.g., kinase targets) .
Q. What experimental designs address contradictory data in enzyme inhibition studies?
- Dose-response curves : Use a wide concentration range (1 pM–100 µM) to identify off-target effects at higher doses .
- Orthogonal assays : Combine radiometric binding assays with functional mitogenesis tests (e.g., quinpirole-stimulated D3 receptor activity) .
- Control experiments : Include known inhibitors (e.g., haloperidol for D2 receptors) to validate specificity .
Methodological Challenges and Solutions
Q. How to design a robust SAR study for this compound?
- Scaffold diversification : Synthesize analogues with variations in:
- Aryl groups : Fluorophenyl vs. methoxyphenyl for π-π stacking comparisons .
- Linker length : Ethyl vs. butyl chains to probe steric effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses in dopamine D3 or ENT2 receptors .
- Data normalization : Express activity as % inhibition relative to positive controls to minimize inter-assay variability .
Q. What are the pitfalls in interpreting crystallographic data for this compound?
- Polymorphism : Multiple crystal forms (e.g., polymorphs of chlorophenyl derivatives) may exhibit varying bioactivity .
- Hydrogen bonding artifacts : Intramolecular bonds (e.g., N–H⋯N) observed in crystals may not reflect solution-phase conformations .
- Thermal motion : High B-factors for flexible groups (e.g., methoxybenzoyl) reduce positional accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
